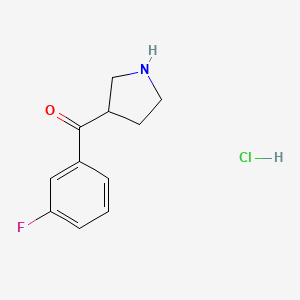

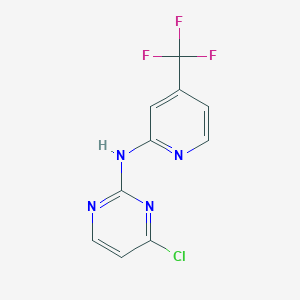

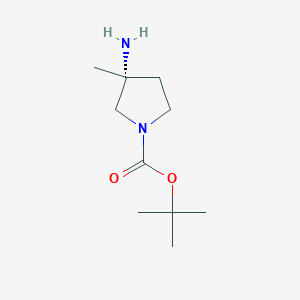

![molecular formula C15H14N4O2 B1449381 Methyl 4-amino-6-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 1269662-34-1](/img/structure/B1449381.png)

Methyl 4-amino-6-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate

描述

“Methyl 4-amino-6-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate” is a complex organic compound. It is an active metabolite of riociguat and a soluble guanylate cyclase stimulator developed by Bayer for the treatment of erectile dysfunction and heart failure . It has a role as a soluble guanylate cyclase activator, an antihypertensive agent, a drug metabolite, and a vasodilator agent .

Synthesis Analysis

The synthesis of this compound involves a new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .

Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, it reacts with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo .

科学研究应用

Antibacterial Screening

Methyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been researched for its potential antibacterial properties. A study conducted by Maqbool et al. (2014) synthesized various derivatives of this compound and evaluated them for antibacterial activities. Some derivatives were identified as effective antibacterial agents, highlighting their potential in developing new antibacterial drugs (Maqbool et al., 2014).

Antiviral Activity

This compound has also been explored for its antiviral properties. Bernardino et al. (2007) synthesized derivatives that exhibited significant antiviral activity against viruses like Herpes simplex, Mayaro, and vesicular stomatitis. These findings suggest a potential application in antiviral therapies (Bernardino et al., 2007).

Spectroscopic Analysis

The compound's structure and vibrational spectra have been the subject of theoretical and experimental investigations. Bahgat et al. (2009) analyzed its spectra using various spectroscopic techniques, providing insights into its chemical characteristics and potential applications in material sciences (Bahgat et al., 2009).

Novel Synthesis Methods

Researchers have developed new methods for synthesizing derivatives of this compound. For instance, Kamal El‐Dean et al. (2018) reported an efficient synthesis of furo[3,2-e]pyrazolo[3,4-b]pyrazines, which could open up new avenues in pharmacological research (El‐Dean et al., 2018).

Fluorescence Quenching Studies

The interactions of this compound with biological molecules like lysozyme have been studied using fluorescence quenching. Wu et al. (2007) investigated these interactions, providing a basis for understanding its potential in biochemical applications (Wu et al., 2007).

未来方向

The future directions for this compound could involve further exploration of its potential uses in the treatment of various conditions, such as erectile dysfunction and heart failure . Additionally, more research could be conducted to better understand its mechanism of action and to optimize its synthesis process .

属性

IUPAC Name |

methyl 4-amino-6-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-9-12(15(20)21-2)13(16)11-8-17-19(14(11)18-9)10-6-4-3-5-7-10/h3-8H,1-2H3,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOHWPQUPRQEIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=NN(C2=N1)C3=CC=CC=C3)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-amino-6-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

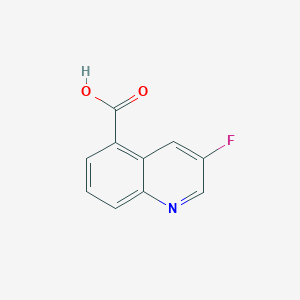

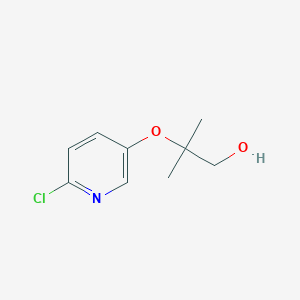

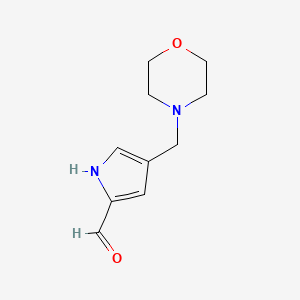

![[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1449311.png)

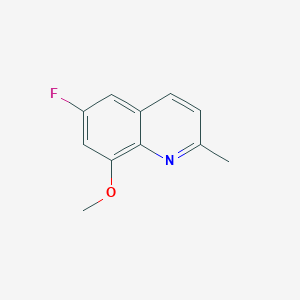

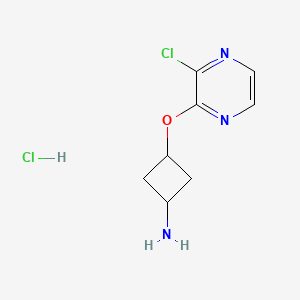

![1-[(3-Bromophenyl)methyl]-4,4-difluoropiperidine](/img/structure/B1449318.png)